Cas no 13523-95-0 (4-Benzyloxygramine)

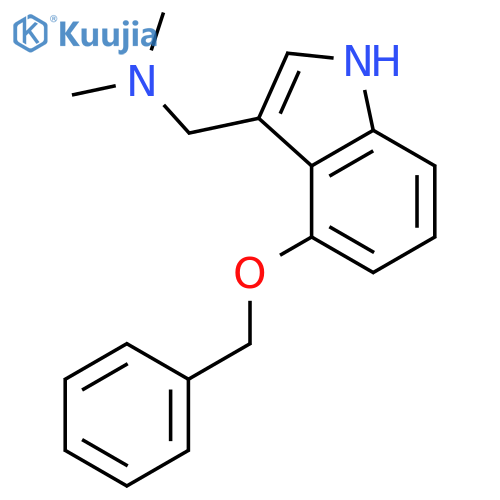

4-Benzyloxygramine structure

商品名:4-Benzyloxygramine

4-Benzyloxygramine 化学的及び物理的性質

名前と識別子

-

- 4-Benzyloxygramine

- N,N-dimethyl-1-(4-phenylmethoxy-1H-indol-3-yl)methanamine

- N,N-DiMethyl-4-(phenylMethoxy)-1H-indole-3-MethanaMine

- SCHEMBL7366247

- {[4-(BENZYLOXY)-1H-INDOL-3-YL]METHYL}DIMETHYLAMINE

- DTXSID00543982

- 13523-95-0

- 1-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine

- 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine

-

- インチ: InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-16-9-6-10-17(18(15)16)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3

- InChIKey: RRKLFSJBPYZCJV-UHFFFAOYSA-N

- ほほえんだ: CN(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 280.157563266g/mol

- どういたいしつりょう: 280.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 28.3Ų

じっけんとくせい

- ようかいど: DMSO, Methanol

4-Benzyloxygramine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B285958-1g |

4-Benzyloxygramine |

13523-95-0 | 1g |

$ 517.00 | 2023-04-18 | ||

| TRC | B285958-250mg |

4-Benzyloxygramine |

13523-95-0 | 250mg |

$ 150.00 | 2023-04-18 | ||

| Ambeed | A788157-250mg |

1-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine |

13523-95-0 | 97% | 250mg |

$449.0 | 2025-03-05 | |

| Ambeed | A788157-50mg |

1-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine |

13523-95-0 | 97% | 50mg |

$156.0 | 2025-03-05 | |

| Ambeed | A788157-1g |

1-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine |

13523-95-0 | 97% | 1g |

$1209.0 | 2025-03-05 | |

| TRC | B285958-100mg |

4-Benzyloxygramine |

13523-95-0 | 100mg |

$ 104.00 | 2023-04-18 | ||

| TRC | B285958-2g |

4-Benzyloxygramine |

13523-95-0 | 2g |

$ 999.00 | 2023-04-18 | ||

| TRC | B285958-500mg |

4-Benzyloxygramine |

13523-95-0 | 500mg |

$ 276.00 | 2023-04-18 | ||

| Ambeed | A788157-100mg |

1-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine |

13523-95-0 | 97% | 100mg |

$264.0 | 2025-03-05 |

4-Benzyloxygramine 関連文献

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

13523-95-0 (4-Benzyloxygramine) 関連製品

- 57765-22-7(6-Benzyloxygramine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 624-75-9(Iodoacetonitrile)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬